

discovery and history of Herbicide safener-2

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Compound of Interest

Compound Name: Herbicide safener-2

Cat. No.: B12382135

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As "**Herbicide Safener-2**" does not correspond to a publicly recognized chemical compound, this technical guide focuses on Benoxacor, a well-documented and commercially significant herbicide safener, as a representative example. Benoxacor belongs to the dichloroacetamide class of safeners and is widely used in agriculture to protect crops, particularly corn, from injury caused by chloroacetanilide herbicides like metolachlor.

Discovery and History

Benoxacor (chemical reference: CGA 154281) was developed to enhance the selectivity of herbicides, allowing for effective weed control without damaging the primary crop.^{[1][2]} It is co-formulated with the herbicide S-metolachlor in commercial products such as Dual II Magnum®.^[3] The primary function of benoxacor is not to act as a herbicide itself, but to accelerate the detoxification of the paired herbicide within the crop plant.^{[4][5]} Its use is prominent in the cultivation of corn, soybeans, and cotton.

Chemical Properties and Synthesis

Benoxacor is a chiral dichloroacetamide, meaning it exists as two enantiomers (optical isomers) due to a chiral center in its molecular structure. The commercial production of benoxacor is a multi-step process that begins with the synthesis of its chiral oxazolidine ring. This is typically achieved through cyclization reactions involving specific amino alcohols and aromatic precursors. The final key step is the introduction of the dichloroacetyl group via chlorination.

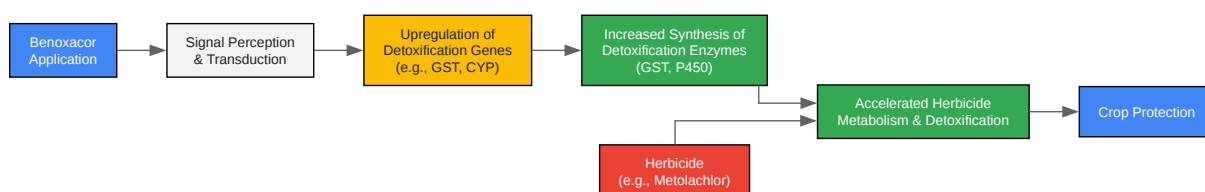
Mechanism of Action: Enhancing Herbicide Detoxification

The protective effect of benoxacor is achieved by stimulating the plant's natural defense mechanisms. When applied, benoxacor induces the expression of genes encoding for detoxification enzymes, primarily Glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (CYPs).

- **Glutathione S-transferases (GSTs):** These enzymes catalyze the conjugation of the herbicide molecule with the endogenous antioxidant glutathione. This process renders the herbicide water-soluble and non-toxic to the plant. The resulting conjugate is then sequestered into the vacuole for further degradation.
- **Cytochrome P450s (CYPs):** These enzymes are also involved in the metabolic breakdown of herbicides into less harmful substances.

This induction of detoxification pathways is significantly more pronounced in the crop plant than in the target weeds, creating a differential selectivity that is the basis of the safener's utility.

Signaling Pathway Diagram



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Caption: Mechanism of benoxacor action in crop plants.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on benoxacor.

Table 1: Effect of Benoxacor on Glutathione S-Transferase (GST) Activity

Benoxacor Concentration (μM)	GST Activity Fold Increase (vs. Control)	Crop/System	Reference
1.0	2.6 to 3.8	Maize (Zea mays L. var Pioneer 3906)	
0.01 - 1.0	Correlated with protection from metolachlor	Maize (Zea mays L. var Pioneer 3906)	

| 10 - 100 | Continued increase in GST activity | Maize (Zea mays L. var Pioneer 3906) | |

Table 2: Impact of Benoxacor on Herbicide Photodegradation

Condition	Herbicide	Ratio (Metolachlor:Benoxacor)	Rate Constant (k, h ⁻¹)	Fold Increase in Decay	Reference
On Quartz Surface	Metolachlor alone	N/A	0.006	N/A	
On Quartz Surface	Metolachlor + Benoxacor	1:0.5	0.11	18x	

| On Quartz Surface | Metolachlor + Benoxacor | 1:1 | 0.14 | 23x | |

Table 3: Efficacy in Field Trials (Combination with Metolachlor)

Crop	Parameter	% Increase vs. Control	Reference
Maize	Yield	20%	
Soybeans	Yield	15%	

| Cotton | Yield | 18% | |

Table 4: Acute Toxicological Data

Test Type	Species	Value	Reference
Oral LD ₅₀	Rat	> 5000 mg/kg b.w.	
Dermal LD ₅₀	Rabbit	> 5000 mg/kg b.w.	

| Inhalation LC₅₀ | Rat | > 2010 mg/m³ | |

Experimental Protocols

Protocol 1: In Vitro Metabolism Analysis

This protocol is adapted from studies investigating the metabolism of benoxacor in mammalian liver microsomes.

- Preparation of Microsomes: Liver microsomes and cytosol are prepared from the species of interest (e.g., mouse, rat, human) through differential centrifugation of liver homogenates.
- Incubation: Benoxacor is incubated with the prepared microsomes or cytosol. To assess the roles of specific enzyme families, co-factors are added:
 - Cytochrome P450s (CYPs): Nicotinamide adenine dinucleotide phosphate (NADPH) is added.
 - Glutathione S-transferases (GSTs): Glutathione (GSH) is added.
 - Carboxylesterases (CESs): No co-factor is added.
- Reaction Conditions: Incubations are typically carried out at 37°C for a set time course (e.g., 0 to 30 minutes). Control incubations using heat-inactivated microsomes or lacking co-factors are run in parallel.
- Analysis: The reaction is quenched (e.g., with acetonitrile), and the remaining amount of benoxacor is quantified using High-Performance Liquid Chromatography (HPLC) to

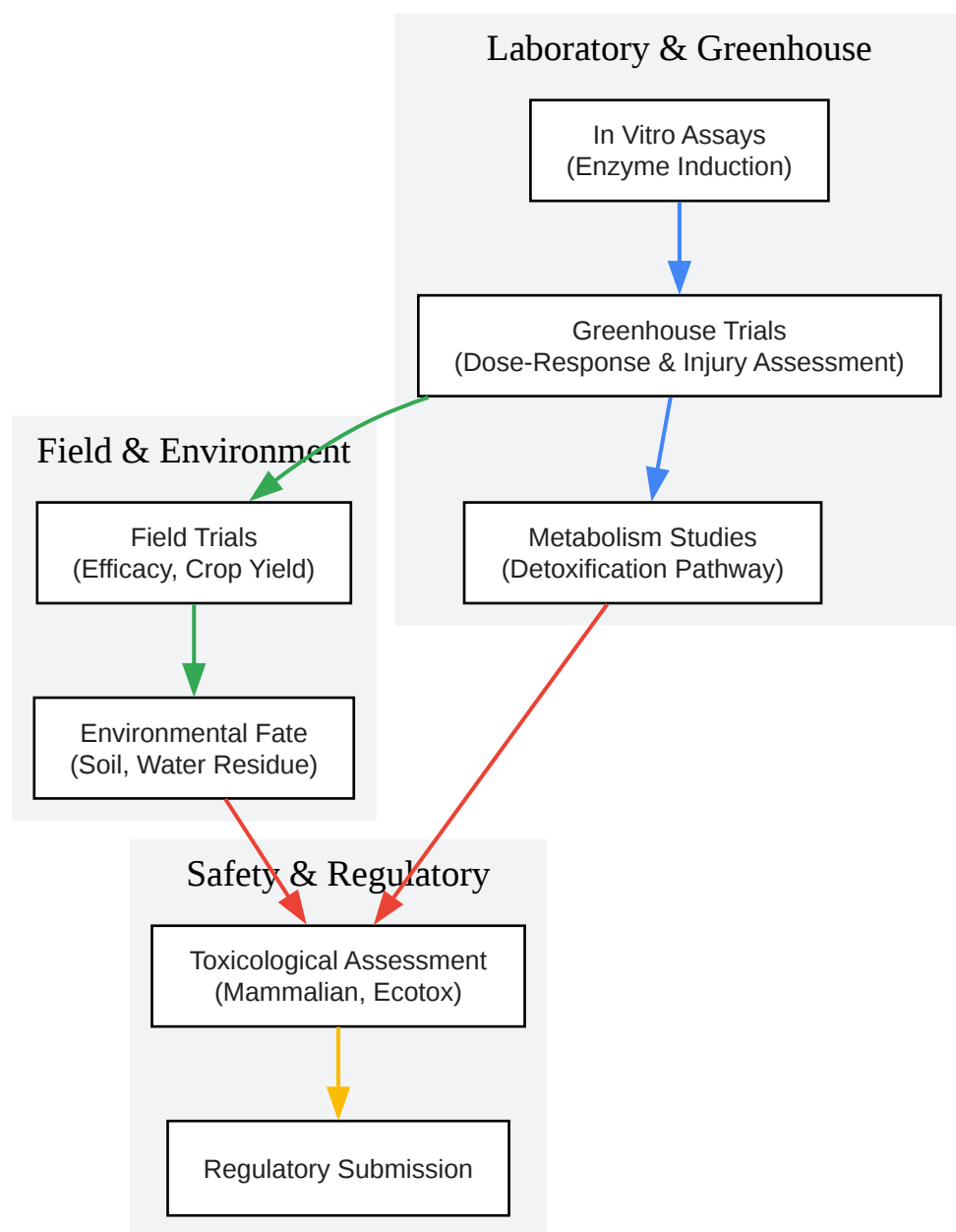
determine the rate of metabolism.

Protocol 2: Herbicide Photolysis Assay

This protocol is based on experiments studying the effect of benoxacor on the photodegradation of metolachlor.

- **Sample Preparation:** Solutions of metolachlor and benoxacor are prepared in acetonitrile, both individually and in specific molar ratios (e.g., 1:0.5, 1:1).
- **Application:** The solutions are applied to a quartz surface (to simulate soil surface application) or dissolved in water. Dark controls are prepared by wrapping identical samples in foil.
- **Irradiation:** Samples are placed in a sunlight simulator (e.g., Q-Sun Xenon Test Chamber) equipped with a filter to mimic the solar spectrum. The chamber maintains a constant temperature (e.g., 26 ± 3 °C).
- **Sampling and Analysis:** At designated time points (e.g., 0, 5, 10, 20 hours), samples are collected. The surface is rinsed with acetonitrile to recover the compounds. The concentrations of metolachlor and benoxacor are then quantified via HPLC.
- **Data Calculation:** The pseudo-first-order rate constants (k) for degradation are calculated from the concentration-time data.

Experimental Workflow Diagram



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Caption: A typical workflow for herbicide safener evaluation.

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